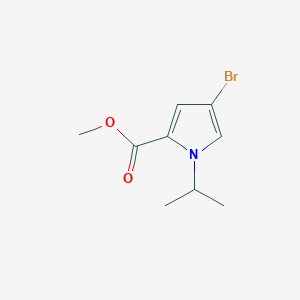
2-Chloro-3-(trifluoromethoxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(trifluoromethoxy)pyrazine is an organic compound that belongs to the class of trifluoromethoxypyrazines. This compound is of significant interest due to the unique properties conferred by the trifluoromethoxy group, which is known for its electron-withdrawing and electron-donating characteristics. These properties make it a valuable compound in various fields, including medicinal chemistry and material sciences .
Méthodes De Préparation
The synthesis of 2-Chloro-3-(trifluoromethoxy)pyrazine involves several steps. One efficient and scalable method includes the reaction of 2-chloropyrazine with trifluoromethoxy reagents under specific conditions. The synthetic utility of this molecule has been demonstrated in various coupling reactions, such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-3-(trifluoromethoxy)pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.
Coupling Reactions: It participates in Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions, forming various derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of the trifluoromethoxy group suggests potential reactivity under oxidative conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-3-(trifluoromethoxy)pyrazine has several scientific research applications:
Medicinal Chemistry: It is considered a privileged substituent in drug design due to its unique electronic properties and stability.
Material Sciences: The compound’s stability and electronic properties make it useful in the development of new materials.
Agrochemicals: Similar compounds have been used in the development of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-3-(trifluoromethoxy)pyrazine exerts its effects is primarily through its interaction with molecular targets influenced by its electron-withdrawing and electron-donating properties. These interactions can affect various biological pathways, making it a valuable compound in medicinal chemistry and other fields .
Comparaison Avec Des Composés Similaires
2-Chloro-3-(trifluoromethoxy)pyrazine can be compared with other trifluoromethoxy-substituted pyrazines and pyridines. Similar compounds include:
- 2-Chloro-5-(trifluoromethoxy)pyrazine
- 2-Chloro-3-(trifluoromethoxy)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
These compounds share similar electronic properties but differ in their specific reactivity and applications. The unique combination of the trifluoromethoxy group and the pyrazine ring in this compound provides distinct advantages in stability and reactivity .
Propriétés
Formule moléculaire |
C5H2ClF3N2O |
|---|---|
Poids moléculaire |
198.53 g/mol |
Nom IUPAC |
2-chloro-3-(trifluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-4(11-2-1-10-3)12-5(7,8)9/h1-2H |
Clé InChI |
NINUHVSVFBHFEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)





![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)




